

SPH5030: A Selective, Potent, and Irreversible HER2 Inhibitor for Cancer Therapy

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Compound of Interest		
Compound Name:	SPH5030	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The human epidermal growth factor receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a critical driver in the pathogenesis of several cancers, most notably a subset of breast and gastric cancers.[1] Overexpression or amplification of the ERBB2 gene leads to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and metastasis.[1] While HER2-targeted therapies have revolutionized the treatment landscape for these malignancies, acquired resistance and off-target toxicities of existing agents remain significant clinical challenges.[2] **SPH5030** is an orally bioavailable, irreversible tyrosine kinase inhibitor (TKI) designed to selectively and potently target both wild-type and mutant forms of HER2, offering a promising next-generation therapeutic strategy.[2][3]

Mechanism of Action: **SPH5030** is a novel TKI developed through a molecular hybridization strategy, incorporating structural features of both tucatinib and pyrotinib.[4] This design confers the advantages of high target selectivity and irreversible inhibition.[4] **SPH5030** covalently binds to the ATP-binding pocket of the HER2 kinase domain, leading to a sustained and irreversible blockade of its catalytic activity.[2][3] This, in turn, inhibits HER2-mediated downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/MAPK pathways, ultimately resulting in the suppression of tumor cell growth and proliferation.[1][2]

Preclinical Data



In Vitro Potency and Selectivity

SPH5030 has demonstrated potent inhibitory activity against wild-type HER2 and various HER2 mutants.[2] Notably, it exhibits significantly higher selectivity for HER2 over the epidermal growth factor receptor (EGFR), which is a common off-target of other HER2 TKIs and is associated with toxicities such as skin rash and diarrhea.[2] The inhibitory activity of SPH5030 has been evaluated in both enzymatic and cell-based assays.

Target/Cell Line	IC50 (nM)	Assay Type
HER2 (WT)	3.51	Enzymatic
EGFR (WT)	8.13	Enzymatic
NCI-N87 (HER2+)	1.09	Cell Proliferation
BT-474 (HER2+)	2.01	Cell Proliferation
SK-BR-3 (HER2+)	20.09	Cell Proliferation
BaF3 (HER2 mutant)	6.3	Cell Proliferation
Table 1: In Vitro Inhibitory		

Activity of SPH5030.[2]

In Vivo Efficacy in Xenograft Models

The anti-tumor efficacy of **SPH5030** has been demonstrated in preclinical xenograft models of HER2-positive cancer. In mice bearing tumors derived from HER2-overexpressing cell lines, oral administration of **SPH5030** resulted in significant, dose-dependent tumor growth inhibition. [2] Furthermore, SPH5030 has shown potent activity in xenograft models harboring HER2 mutations, including the A775 G776insYVMA mutation, where it outperformed other HER2 inhibitors like neratinib and pyrotinib.[2]

Pharmacokinetics

Preclinical pharmacokinetic studies in mice and rats have shown that **SPH5030** possesses favorable drug-like properties, including good oral bioavailability.[2]



Species	Administration	Bioavailability (F%)
Mouse	Oral	87.66%
Rat	Oral	71.35%

Table 2: Oral Bioavailability of

SPH5030 in Preclinical

Models.[2]

Clinical Development

SPH5030 is currently being evaluated in clinical trials for the treatment of patients with HER2-positive advanced solid tumors. A Phase 1a, open-label, dose-escalation study (NCT05245058) was conducted to assess the safety, pharmacokinetics, and preliminary efficacy of **SPH5030**.[4]

Phase 1a Study (NCT05245058) Overview

- Design: 3+3 dose-escalation with six dose levels (50, 100, 200, 300, 400, 600 mg)
 administered orally once daily.[4]
- Patient Population: Patients with HER2-positive advanced solid tumors, predominantly breast cancer and colorectal cancer, who were heavily pretreated.[4]
- Safety: **SPH5030** was generally well-tolerated. The most common treatment-related adverse events (TRAEs) were diarrhea, increased creatinine, hypokalemia, and fatigue. A doselimiting toxicity (DLT) of Grade 3 diarrhea was observed in one patient at the 600 mg dose.[4]
- Pharmacokinetics: Plasma exposure of **SPH5030** increased proportionally with the dose, with absorption reaching a plateau between 400 and 600 mg.[4]
- Efficacy: Promising preliminary anti-tumor activity was observed. Of the 28 evaluable patients, 21.4% achieved a partial response (PR), and the disease control rate (DCR) was 78.6%.[4]



Dose Level (mg)	Objective Response Rate (ORR)
All evaluable patients	21.4%
600	50.0%
Table 3: Preliminary Efficacy of SPH5030 in a	
Phase 1a Study.[4]	

Experimental Protocols In Vitro Kinase Inhibition Assay (Illustrative Protocol)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of SPH5030 against HER2 and other kinases.
- Materials: Recombinant human HER2 and EGFR kinase enzymes, ATP, appropriate peptide substrate, SPH5030, kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 - 1. Prepare serial dilutions of **SPH5030** in DMSO.
 - 2. In a 384-well plate, add the kinase enzyme, the peptide substrate, and the diluted **SPH5030**.
 - 3. Initiate the kinase reaction by adding ATP.
 - 4. Incubate the plate at room temperature for a specified time (e.g., 1 hour).
 - 5. Stop the reaction and measure the kinase activity using a luminescence-based detection reagent that quantifies the amount of ADP produced.
 - 6. Plot the percentage of kinase inhibition against the logarithm of the **SPH5030** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.



Cell Proliferation Assay (Illustrative Protocol)

- Objective: To assess the effect of SPH5030 on the proliferation of HER2-positive cancer cell lines.
- Materials: HER2-positive cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3), complete cell culture medium, SPH5030, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
- Procedure:
 - 1. Seed the cells in a 96-well plate and allow them to attach overnight.
 - 2. Treat the cells with serial dilutions of **SPH5030** for 72 hours.
 - Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
 - 4. Measure the luminescence, which is proportional to the number of viable cells.
 - 5. Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 value by non-linear regression analysis.

In Vivo Xenograft Tumor Model (Illustrative Protocol)

- Objective: To evaluate the in vivo anti-tumor efficacy of SPH5030.
- Materials: Immunocompromised mice (e.g., nude or NSG mice), HER2-positive cancer cell line (e.g., NCI-N87), Matrigel, SPH5030, and a suitable vehicle for oral administration.
- Procedure:
 - Subcutaneously implant a mixture of cancer cells and Matrigel into the flank of each mouse.
 - 2. Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
 - 3. Randomize the mice into vehicle control and **SPH5030** treatment groups.



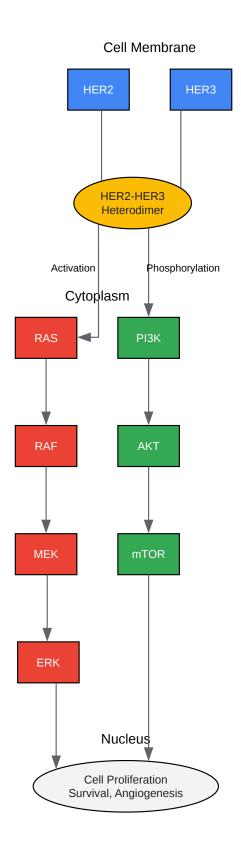




- 4. Administer **SPH5030** orally once daily at predetermined dose levels.
- 5. Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
- 6. Monitor the body weight of the mice as an indicator of toxicity.
- 7. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations

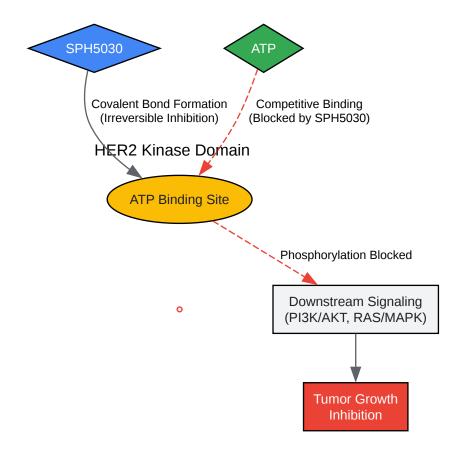




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Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.

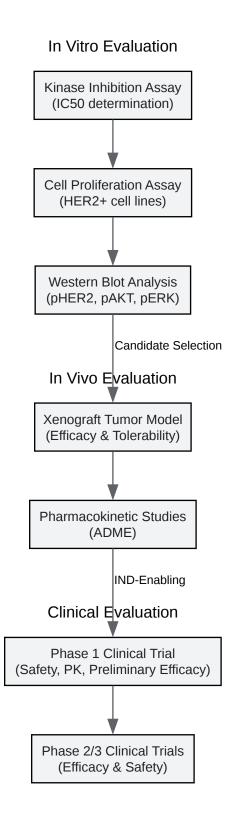




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Caption: Mechanism of irreversible inhibition of HER2 by SPH5030.





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Caption: General experimental workflow for the evaluation of a HER2 inhibitor.



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References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of SPH5030, a Selective, Potent, and Irreversible Tyrosine Kinase Inhibitor for HER2-Amplified and HER2-Mutant Cancer Treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
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